molecular formula C15H15N3O5S2 B2885209 9-(hydroxyimino)-N2,N7-dimethyl-9H-fluorene-2,7-disulfonamide CAS No. 321579-88-8

9-(hydroxyimino)-N2,N7-dimethyl-9H-fluorene-2,7-disulfonamide

Cat. No.: B2885209
CAS No.: 321579-88-8
M. Wt: 381.42
InChI Key: HPBUWLYGZVMOJV-UHFFFAOYSA-N
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Description

9-(hydroxyimino)-N2,N7-dimethyl-9H-fluorene-2,7-disulfonamide is a fascinating organic compound with a complex structure that has captivated the attention of chemists and researchers across various fields. Characterized by its unique molecular configuration, this compound belongs to the broader category of sulfonamides, which are known for their diverse applications in medicinal chemistry, material science, and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-(hydroxyimino)-N2,N7-dimethyl-9H-fluorene-2,7-disulfonamide typically involves multi-step organic reactions. A common route begins with the fluorene core, which undergoes nitration to introduce the nitro group. Subsequent steps include the reduction of the nitro group to an amino group, followed by the introduction of sulfonamide groups at specific positions on the fluorene backbone. The hydroxylation step to introduce the hydroxyimino group is a critical reaction that requires precise conditions, often involving the use of strong oxidizing agents and careful temperature control.

Industrial Production Methods: Industrial production of this compound may involve scalable processes that include the use of high-throughput reactors and advanced purification techniques such as recrystallization and chromatography. The key challenge in industrial synthesis lies in optimizing the yield and purity of the final product while minimizing the environmental impact of the reaction by-products.

Chemical Reactions Analysis

Types of Reactions: 9-(hydroxyimino)-N2,N7-dimethyl-9H-fluorene-2,7-disulfonamide undergoes various types of chemical reactions, including:

  • Oxidation Reactions: These reactions can further modify the hydroxyimino group to form other functional groups.

  • Reduction Reactions: Reducing agents can convert the hydroxyimino group back to its original amine form.

  • Substitution Reactions: Electrophilic and nucleophilic substitution reactions are common, particularly involving the sulfonamide groups.

Common Reagents and Conditions:
  • Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

  • Reducing Agents: Sodium borohydride (NaBH4), lithium aluminium hydride (LiAlH4).

  • Solvents: Dimethyl sulfoxide (DMSO), acetonitrile (CH3CN).

Major Products Formed: The products of these reactions can vary widely depending on the reaction conditions. For example, oxidation reactions may yield compounds with additional oxygen-containing groups, while reduction reactions may result in simpler amine derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique functional groups make it a valuable intermediate in various organic synthesis pathways.

Biology: Research in biology has explored the use of 9-(hydroxyimino)-N2,N7-dimethyl-9H-fluorene-2,7-disulfonamide in studying enzyme inhibition and protein interactions. Its structural features allow it to bind selectively to certain biomolecules, making it useful in biochemical assays.

Medicine: In medicinal chemistry, sulfonamides, in general, are well-known for their antimicrobial properties. While this compound itself may not be directly used as a drug, its derivatives could potentially serve as leads for the development of new therapeutics.

Industry: The compound finds applications in the development of advanced materials, such as polymers and dyes. Its reactivity and stability make it suitable for incorporation into various industrial processes.

Comparison with Similar Compounds

Similar Compounds:

  • N2,N7-dimethyl-9H-fluorene-2,7-disulfonamide: Lacks the hydroxyimino group but shares the fluorene and sulfonamide structure.

  • 9-hydroxyimino-N2,N7-dimethylfluorene: Differs in the position and number of sulfonamide groups.

Uniqueness: What sets 9-(hydroxyimino)-N2,N7-dimethyl-9H-fluorene-2,7-disulfonamide apart from similar compounds is the presence of both the hydroxyimino group and the sulfonamide groups in specific positions on the fluorene backbone

Properties

IUPAC Name

9-hydroxyimino-2-N,7-N-dimethylfluorene-2,7-disulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O5S2/c1-16-24(20,21)9-3-5-11-12-6-4-10(25(22,23)17-2)8-14(12)15(18-19)13(11)7-9/h3-8,16-17,19H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPBUWLYGZVMOJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)C1=CC2=C(C=C1)C3=C(C2=NO)C=C(C=C3)S(=O)(=O)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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